molecular formula C11H10N2O B1358400 5-methoxy-2-methyl-1H-indole-3-carbonitrile CAS No. 481668-37-5

5-methoxy-2-methyl-1H-indole-3-carbonitrile

Cat. No.: B1358400
CAS No.: 481668-37-5
M. Wt: 186.21 g/mol
InChI Key: WFANMANNCRDQIA-UHFFFAOYSA-N
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Description

5-Methoxy-2-methyl-1H-indole-3-carbonitrile is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are important molecules in cell biology and have various biologically vital properties . This compound is known for its applications in the synthesis of other complex molecules and its potential biological activities.

Preparation Methods

The synthesis of 5-methoxy-2-methyl-1H-indole-3-carbonitrile can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses hydrazine and an aldehyde or ketone under acidic conditions . Another method involves the condensation of 5-methoxyindole with a suitable nitrile source . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Methoxy-2-methyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-methoxy-2-methyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, indole derivatives can bind to multiple receptors with high affinity, influencing various biological processes . The exact molecular targets and pathways depend on the specific derivative and its application.

Comparison with Similar Compounds

5-Methoxy-2-methyl-1H-indole-3-carbonitrile can be compared with other indole derivatives such as:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-methoxy-2-methyl-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-7-10(6-12)9-5-8(14-2)3-4-11(9)13-7/h3-5,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFANMANNCRDQIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20623856
Record name 5-Methoxy-2-methyl-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

481668-37-5
Record name 5-Methoxy-2-methyl-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 0° C. solution of 5-Methoxy-2-methyl-1H-indole (5 g, 31.0 mmol), dry acetonitrile, (90 mL) was slowly added chlorosulfonyl isocyanate (3 mL, 34.1 mmol). The reaction was stirred and allowed to warm to room temperature and stirred for an additional four hours followed by the addition of dimethyl formamide (4.8 mL (62.0 mmol)and then stirred for an additional 1.5 hours at room temperature. The reaction was poured into water and extracted with diethyl ether. The aqueous layer was adjusted to pH 9 with 1M potassium carbonate, and extracted with diethyl ether. The ether layers were combined and dried over magnesium sulfate, filtered and concentrated. Crystallization of the residue from ether and hexane gave 5-methoxy-2-methyl-1H-indole-3-carbonitrile (3.86 g) in 67% yield as a light pink solid. C11H10N2O: GC/MS r.t.=4.06 min., m/z 186; 1H NMR (CDCl3): δ 7.22 (d, 1H, J=8.3 Hz), 7.08 (s, 1H), 6.86 (d, 1H, J=8.3 Hz), 3.86 (s, 3H), 2.60 (s, 3H) ppm.
Quantity
5 g
Type
reactant
Reaction Step One
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90 mL
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reactant
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3 mL
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reactant
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0 (± 1) mol
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reactant
Reaction Step Four
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The crystal structure of 1-(2-fluorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-carbonitrile (C18H13FN2O2) has been determined to be orthorhombic, with the space group Pbca (no. 61). The unit cell dimensions are: a = 13.8082(4) Å, b = 9.7555(3) Å, c = 21.8116(7) Å. The unit cell volume is 2938.15(16) Å3, and it contains 8 molecules (Z = 8). []

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